Tyrosinase Inhibition Potency: 4-(4-Hydroxyphenyl)piperazine Derivatives vs. Kojic Acid
Derivatives based on the 4-(4-hydroxyphenyl)piperazine scaffold demonstrated potent inhibition of mushroom tyrosinase (AbTYR) diphenolase activity. The most active derivatives achieved IC50 values in the range of 1.5–4.6 μM, which represents a 3.9- to 11.9-fold improvement in potency compared to the reference inhibitor kojic acid (IC50 = 17.8 μM) [1]. This potency advantage was attributed to the presence of the 4-hydroxyphenylpiperazine core, which enables competitive binding at the enzyme's catalytic site.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivatives of 4-(4-hydroxyphenyl)piperazine: IC50 = 1.5–4.6 μM |
| Comparator Or Baseline | Kojic acid: IC50 = 17.8 μM |
| Quantified Difference | 3.9- to 11.9-fold greater potency |
| Conditions | Mushroom tyrosinase (AbTYR) diphenolase activity assay |
Why This Matters
This quantitative advantage establishes the 4-hydroxyphenylpiperazine core as a privileged scaffold for developing tyrosinase inhibitors with improved potency over the standard kojic acid, supporting its selection in skin depigmentation and melanogenesis research.
- [1] Mirabile S, Germanò MP, Fais A, Lombardo L, Ricci F, Floris S, et al. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem. 2022;e202200305. doi:10.1002/cmdc.202200305. View Source
